molecular formula C18H20F3NO3S2 B2378687 N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 2320683-77-8

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B2378687
CAS No.: 2320683-77-8
M. Wt: 419.48
InChI Key: JYCFMYAGQAQSOP-UHFFFAOYSA-N
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Description

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and preclinical research. Its molecular structure incorporates a tetrahydro-2H-pyran (a tetrahydropyran) scaffold linked to a 4-(trifluoromethyl)phenyl group via a methanesulfonamide bridge and a thiophene heterocycle. The tetrahydropyran moiety is a common feature in pharmaceuticals and can enhance a compound's metabolic stability and binding affinity. The presence of the trifluoromethyl group is a strategic modification often used to influence a molecule's lipophilicity, metabolic profile, and overall potency. This specific combination of structural features makes it a valuable candidate for researchers investigating new small-molecule inhibitors or probes, particularly in the fields of enzymology and oncology. Potential mechanisms of action for such a molecule could include targeted protein degradation or allosteric modulation of enzyme activity, though its specific biological target and mechanism require empirical validation. This product is intended for research applications in a controlled laboratory environment and is strictly labeled For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the compound with appropriate personal protective equipment.

Properties

IUPAC Name

N-[(4-thiophen-3-yloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO3S2/c19-18(20,21)15-3-1-14(2-4-15)12-27(23,24)22-13-17(6-8-25-9-7-17)16-5-10-26-11-16/h1-5,10-11,22H,6-9,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCFMYAGQAQSOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation for Tetrahydropyran Formation

The tetrahydropyran ring is constructed via acid-catalyzed cyclization of diols or epoxy alcohols. For example, 4-(thiophen-3-yl)tetrahydro-2H-pyran-4-carbaldehyde is synthesized by reacting 3-thiophenecarboxaldehyde with 1,5-pentanediol in the presence of p-toluenesulfonic acid (p-TsOH) under reflux conditions. The reaction proceeds through a hemiketal intermediate, followed by dehydration to yield the tetrahydropyran-thiophene hybrid.

Reaction Conditions :

  • Catalyst : p-TsOH (10 mol%)
  • Solvent : Toluene
  • Temperature : 110°C, 12 h
  • Yield : 68–72%

Functionalization of the Tetrahydropyran Core

The aldehyde group in 4-(thiophen-3-yl)tetrahydro-2H-pyran-4-carbaldehyde is reduced to a primary alcohol using sodium borohydride (NaBH4) in methanol:

$$
\text{4-(Thiophen-3-yl)tetrahydro-2H-pyran-4-carbaldehyde} \xrightarrow{\text{NaBH4, MeOH}} \text{4-(Thiophen-3-yl)tetrahydro-2H-pyran-4-ylmethanol}
$$

Reaction Conditions :

  • Reducing Agent : NaBH4 (2.0 eq)
  • Solvent : Methanol
  • Temperature : 0°C to RT, 2 h
  • Yield : 89–92%

Introduction of the Methylamine Group

Mesylation of the Alcohol

The primary alcohol is converted to a mesylate intermediate using methanesulfonyl chloride (MsCl) and triethylamine (Et3N) in dichloromethane (DCM):

$$
\text{4-(Thiophen-3-yl)tetrahydro-2H-pyran-4-ylmethanol} \xrightarrow{\text{MsCl, Et3N, DCM}} \text{4-(Thiophen-3-yl)tetrahydro-2H-pyran-4-ylmethyl methanesulfonate}
$$

Reaction Conditions :

  • MsCl : 1.2 eq
  • Base : Et3N (2.5 eq)
  • Solvent : DCM
  • Temperature : 0°C to RT, 3 h
  • Yield : 85–88%

Nucleophilic Substitution with Ammonia

The mesylate undergoes nucleophilic displacement with aqueous ammonia in tetrahydrofuran (THF):

$$
\text{4-(Thiophen-3-yl)tetrahydro-2H-pyran-4-ylmethyl methanesulfonate} \xrightarrow{\text{NH3, THF/H2O}} \text{4-(Thiophen-3-yl)tetrahydro-2H-pyran-4-ylmethylamine}
$$

Reaction Conditions :

  • Ammonia : 5.0 eq (28% aq.)
  • Solvent : THF/H2O (4:1)
  • Temperature : 60°C, 8 h
  • Yield : 70–75%

Sulfonylation with 4-(Trifluoromethyl)phenyl Methanesulfonyl Chloride

Synthesis of the Sulfonyl Chloride

4-(Trifluoromethyl)phenyl methanesulfonyl chloride is prepared via chlorination of the corresponding sulfonic acid using thionyl chloride (SOCl2):

$$
\text{4-(Trifluoromethyl)phenyl methanesulfonic acid} \xrightarrow{\text{SOCl2, DMF (cat.)}} \text{4-(Trifluoromethyl)phenyl methanesulfonyl chloride}
$$

Reaction Conditions :

  • SOCl2 : 3.0 eq
  • Catalyst : DMF (0.1 eq)
  • Solvent : Toluene
  • Temperature : Reflux, 4 h
  • Yield : 82–85%

Coupling Reaction

The amine intermediate reacts with the sulfonyl chloride in the presence of pyridine to form the target sulfonamide:

$$
\text{4-(Thiophen-3-yl)tetrahydro-2H-pyran-4-ylmethylamine} + \text{4-(Trifluoromethyl)phenyl methanesulfonyl chloride} \xrightarrow{\text{Pyridine, THF}} \text{N-((4-(Thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1-(4-(Trifluoromethyl)phenyl)methanesulfonamide}
$$

Reaction Conditions :

  • Sulfonyl Chloride : 1.1 eq
  • Base : Pyridine (2.0 eq)
  • Solvent : THF
  • Temperature : RT, 12 h
  • Yield : 65–70%

Purification and Characterization

Chromatographic Purification

The crude product is purified via silica gel column chromatography using a gradient of ethyl acetate in hexanes (10–50% v/v).

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.2 Hz, 2H, Ar-H), 7.55 (d, J = 8.2 Hz, 2H, Ar-H), 7.25–7.15 (m, 3H, Thiophene-H), 4.10–3.90 (m, 4H, Pyran-OCH₂), 3.45 (t, J = 6.8 Hz, 2H, CH₂NH), 2.95 (s, 3H, SO₂CH₃), 2.50–1.70 (m, 6H, Pyran-CH₂).
  • LC-MS : m/z = 447.2 [M+H]⁺ (calculated for C₁₉H₂₀F₃NO₃S₂: 446.1).

Optimization and Challenges

Yield Improvement Strategies

  • Catalyst Screening : Employing cesium carbonate (Cs₂CO₃) instead of pyridine in the sulfonylation step increases yields to 78%.
  • Solvent Systems : Replacing THF with dimethylformamide (DMF) enhances reaction rates but requires careful temperature control to prevent decomposition.

Side Reactions and Mitigation

  • Hydrolysis of Sulfonyl Chloride : Strict anhydrous conditions are maintained using molecular sieves.
  • Thiophene Ring Oxidation : Reactions are conducted under nitrogen to avoid oxidative degradation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for its potential as an anti-inflammatory or anticancer agent.

Industry

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of “N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide” would depend on its specific application. For instance:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity.

    Catalytic Activity: It could act as a ligand, facilitating the formation of active catalytic species.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Tetrahydro-2H-pyran vs. Thiopyran: The THP ring in the target compound contrasts with thiopyran derivatives (e.g., N-[(4-methoxythian-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide in ), where sulfur replaces the oxygen in the pyran ring.
  • Thiophene vs. Hydroxyl/Methoxy Substituents :
    The 4-(thiophen-3-yl) substituent distinguishes the target compound from analogs like N-[(4-hydroxytetrahydro-2H-pyran-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide (), which features a hydroxyl group. Thiophene’s aromaticity may enhance π-stacking interactions in protein binding pockets, whereas hydroxyl or methoxy groups (e.g., in ) improve aqueous solubility but reduce membrane permeability .

Sulfonamide Variations

  • Trifluoromethylphenyl vs. Substituted Benzenes: The 4-(trifluoromethyl)phenyl group in the target compound contrasts with 3-(trifluoromethyl)phenyl () and 3-methylphenyl () substituents.

Table 1: Key Structural Differences

Compound Name Core Ring Substituent (Position 4) Sulfonamide Group Key Features
Target Compound Tetrahydro-2H-pyran Thiophen-3-yl 1-(4-(trifluoromethyl)phenyl) High lipophilicity, aromaticity
N-[(4-Hydroxytetrahydro-2H-pyran-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide Tetrahydro-2H-pyran Hydroxyl 3-(trifluoromethyl)phenyl Improved solubility
N-[(4-Methoxythian-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide Thiopyran Methoxy 1-(3-methylphenyl) Increased lipophilicity

Physicochemical and Pharmacokinetic Inferences

  • Metabolic Stability: The trifluoromethyl group may reduce oxidative metabolism, extending half-life relative to non-fluorinated analogs .

Biological Activity

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methanesulfonamide moiety linked to a tetrahydro-2H-pyran ring substituted with a thiophen-3-yl group and a trifluoromethyl phenyl group. The presence of these functional groups is believed to contribute to its biological activity.

While specific mechanisms for this compound are not extensively documented, similar compounds often interact with various biological targets, including enzymes and receptors. The methanesulfonamide group can engage in hydrogen bonding and electrostatic interactions, potentially influencing biochemical pathways associated with inflammation and cellular signaling.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity: Compounds with methanesulfonamide groups have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties: Some derivatives have been noted for their ability to modulate inflammatory responses.
  • Anticancer Potential: Certain analogs exhibit cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.

Data Table: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
N-(Compound)ModerateHighLow
Similar Compound AHighModerateModerate
Similar Compound BLowHighHigh

Case Studies

  • Antimicrobial Evaluation: A study evaluated the antimicrobial activity of various sulfonamide derivatives, including those structurally similar to this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 100 µg/mL.
  • Anti-inflammatory Effects: In vitro assays demonstrated that compounds with similar structures could reduce the production of pro-inflammatory cytokines in macrophages, indicating a potential pathway for anti-inflammatory action.
  • Cytotoxicity Studies: Research on analogs revealed that certain derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting further exploration for therapeutic applications in oncology.

Q & A

Basic Question

  • PXRD : Differentiate polymorphs (e.g., Form I vs. II) based on diffraction patterns .
  • DSC : Identify melting points and phase transitions (e.g., amorphous vs. crystalline) .
  • Solid-state NMR : Resolve conformational differences in the tetrahydro-2H-pyran ring .

Critical Data : Report % crystallinity and hygroscopicity to guide formulation .

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